molecular formula C20H21N5O6 B11553857 (3E)-3-{[(2,4-dinitrophenyl)acetyl]hydrazono}-N-(4-ethylphenyl)butanamide

(3E)-3-{[(2,4-dinitrophenyl)acetyl]hydrazono}-N-(4-ethylphenyl)butanamide

Cat. No.: B11553857
M. Wt: 427.4 g/mol
InChI Key: OHTVUPAKPLSRJZ-LPYMAVHISA-N
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Description

(3E)-3-{[(2,4-dinitrophenyl)acetyl]hydrazono}-N-(4-ethylphenyl)butanamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydrazone linkage, a dinitrophenyl group, and an ethylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(2,4-dinitrophenyl)acetyl]hydrazono}-N-(4-ethylphenyl)butanamide typically involves the reaction of 2,4-dinitrophenylacetic acid with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-ethylphenylbutanoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(2,4-dinitrophenyl)acetyl]hydrazono}-N-(4-ethylphenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazone linkage allows for nucleophilic substitution reactions, where nucleophiles can replace the hydrazone group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

(3E)-3-{[(2,4-dinitrophenyl)acetyl]hydrazono}-N-(4-ethylphenyl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-3-{[(2,4-dinitrophenyl)acetyl]hydrazono}-N-(4-ethylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the dinitrophenyl group can undergo redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Known for its use in organic synthesis and similar reactivity patterns.

    Acetylacetone: Another compound with a similar structure and reactivity.

Uniqueness

What sets (3E)-3-{[(2,4-dinitrophenyl)acetyl]hydrazono}-N-(4-ethylphenyl)butanamide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H21N5O6

Molecular Weight

427.4 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dinitrophenyl)acetyl]hydrazinylidene]-N-(4-ethylphenyl)butanamide

InChI

InChI=1S/C20H21N5O6/c1-3-14-4-7-16(8-5-14)21-19(26)10-13(2)22-23-20(27)11-15-6-9-17(24(28)29)12-18(15)25(30)31/h4-9,12H,3,10-11H2,1-2H3,(H,21,26)(H,23,27)/b22-13+

InChI Key

OHTVUPAKPLSRJZ-LPYMAVHISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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